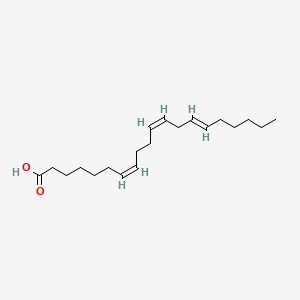

7Z,11Z,14E-eicosatrienoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7Z,11Z,14E-eicosatrienoic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H34O2 and its molecular weight is 306.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Inflammation Resolution

Research has shown that 7Z,11Z,14E-eicosatrienoic acid exhibits properties that can modulate inflammatory responses:

- Pro-resolving Mediators : It is involved in the biosynthesis of specialized pro-resolving mediators (SPMs) that help resolve inflammation. Studies indicate that derivatives of this fatty acid can inhibit platelet aggregation and promote the resolution of inflammation by activating specific pathways in immune cells .

- Mechanisms of Action : The compound's metabolites can influence the activity of transcription factors that regulate genes associated with inflammation and metabolism. For instance, it has been reported to activate peroxisome proliferator-activated receptor beta (PPARβ), which plays a role in regulating inflammatory responses .

Cardiovascular Health

The anti-inflammatory properties of this compound extend to cardiovascular health:

- Platelet Function : Research indicates that this fatty acid can inhibit platelet activation through mechanisms involving lipoxygenase pathways. This inhibition is crucial for preventing excessive clot formation and maintaining vascular health .

- Dietary Implications : A diet rich in omega-6 and omega-3 fatty acids, including dihomo-γ-linolenic acid, has been associated with lower risks of cardiovascular diseases due to their anti-inflammatory effects .

Dietary Supplementation

The incorporation of this compound into dietary supplements has been explored for its potential health benefits:

- Omega Fatty Acid Balance : It serves as a precursor to other beneficial fatty acids and can help balance omega-6 and omega-3 intake in diets. Supplementation may enhance the production of anti-inflammatory metabolites in the body .

- Clinical Studies : Clinical trials have demonstrated that supplementation with omega fatty acids leads to increased levels of anti-inflammatory compounds in human subjects. These findings support the use of this compound as a dietary supplement for promoting overall health .

Case Studies and Findings

特性

CAS番号 |

81861-75-8 |

|---|---|

分子式 |

C20H34O2 |

分子量 |

306.5 g/mol |

IUPAC名 |

(7Z,11Z,14E)-icosa-7,11,14-trienoic acid |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,13-14H,2-5,8,11-12,15-19H2,1H3,(H,21,22)/b7-6+,10-9-,14-13- |

InChIキー |

PTZVBFWVXXLKST-RLCBDCDRSA-N |

SMILES |

CCCCCC=CCC=CCCC=CCCCCCC(=O)O |

異性体SMILES |

CCCCC/C=C/C/C=C\CC/C=C\CCCCCC(=O)O |

正規SMILES |

CCCCCC=CCC=CCCC=CCCCCCC(=O)O |

同義語 |

bis-homo-columbinic acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。